2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their thermal stability and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the butoxy and pentyloxy substituents. Common reagents used in these reactions include phenols, amines, and aldehydes, with catalysts such as acids or bases to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: shares similarities with other benzoxazine derivatives, such as those with different alkoxy substituents or variations in the pyrazolo ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C32H38N2O4 |
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Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-(3-methoxy-4-pentoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C32H38N2O4/c1-4-6-10-20-37-30-18-15-24(21-31(30)35-3)32-34-28(26-11-8-9-12-29(26)38-32)22-27(33-34)23-13-16-25(17-14-23)36-19-7-5-2/h8-9,11-18,21,28,32H,4-7,10,19-20,22H2,1-3H3 |
InChI Key |
DPBJQLZPNXUSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
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